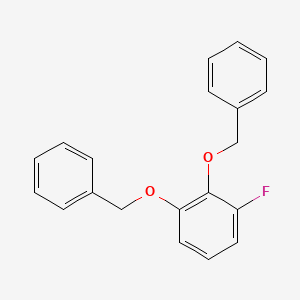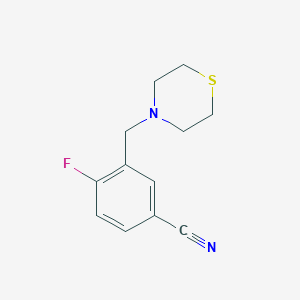
(2-(Benzyloxy)phenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Benzyloxy)phenyl)(methyl)sulfane is an organic compound that features a benzyl ether group attached to a phenyl ring, which is further connected to a methyl sulfane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)phenyl)(methyl)sulfane typically involves the reaction of 2-(benzyloxy)phenol with methyl sulfanyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Benzyloxy)phenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyl ether group can be reduced to form the corresponding phenol.
Substitution: The methyl sulfane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenols.
Substitution: Thiol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(Benzyloxy)phenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-(Benzyloxy)phenyl)(methyl)sulfane involves its interaction with various molecular targets. The benzyl ether group can interact with enzymes and proteins, while the methyl sulfane group can participate in redox reactions. These interactions can affect cellular processes and metabolic pathways, making the compound useful in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(Benzyloxy)phenyl)(methyl)selane: Similar structure but with a selenium atom instead of sulfur.
(2-(Benzyloxy)phenyl)(methyl)amine: Similar structure but with an amine group instead of sulfur.
(2-(Benzyloxy)phenyl)(methyl)ether: Similar structure but with an ether group instead of sulfur.
Uniqueness
(2-(Benzyloxy)phenyl)(methyl)sulfane is unique due to the presence of the methyl sulfane group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The sulfur atom can participate in various redox reactions, making it valuable in both synthetic and biological contexts.
Eigenschaften
Molekularformel |
C14H14OS |
|---|---|
Molekulargewicht |
230.33 g/mol |
IUPAC-Name |
1-methylsulfanyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H14OS/c1-16-14-10-6-5-9-13(14)15-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI-Schlüssel |
YTQIKXPZUJZOIC-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC=C1OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-N-[(4-cyanophenyl)methyl]-3-methylbutanamide](/img/structure/B14774832.png)


![8-Ethynyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14774845.png)




![4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B14774887.png)
![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride](/img/structure/B14774890.png)
![(3R)-3-(3-oxo-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-h]isoquinolin-2-yl)piperidine-2,6-dione](/img/structure/B14774895.png)

